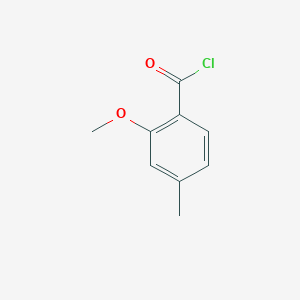

2-Methoxy-4-methylbenzoyl chloride

Description

Properties

IUPAC Name |

2-methoxy-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHHBPLVWGPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553103 | |

| Record name | 2-Methoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51671-69-3 | |

| Record name | 2-Methoxy-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 2 Methoxy 4 Methylbenzoyl Chloride

Established Chlorination Reagents for Carboxylic Acid Precursors

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For the synthesis of 2-Methoxy-4-methylbenzoyl chloride, traditional chlorinating agents such as thionyl chloride, phosphorus pentachloride, and phosphorus trichloride (B1173362) are widely utilized.

Utilization of Thionyl Chloride in Acid Chloride Formation

Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts facilitates their removal from the reaction mixture, driving the reaction to completion.

In a typical procedure analogous to the synthesis of similar benzoyl chloride derivatives, 2-methoxy-4-methylbenzoic acid is treated with an excess of thionyl chloride, often in the presence of a solvent like toluene (B28343) or neat. prepchem.com The reaction mixture is typically heated to reflux to ensure complete conversion. prepchem.com For instance, the synthesis of 3-methoxy-4-methylbenzoyl chloride involves refluxing the corresponding acid with thionyl chloride in toluene for two hours. prepchem.com Similarly, the synthesis of 2-methylbenzoyl chloride is achieved by reacting 2-methylbenzoic acid with thionyl chloride, initially cooled in an ice bath and then warmed to dissolve the starting material. prepchem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. orgsyn.org After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the crude this compound.

A related synthesis of 5-bromo-2-methoxy-4-methylbenzoyl chloride involves heating the corresponding benzoic acid with thionyl chloride in benzene (B151609) at reflux for four hours. chemicalbook.com Another analogous procedure for the synthesis of 2-methoxy-4-methyl-5-chlorobenzoyl chloride involves heating 2-methoxy-4-methyl-5-chlorobenzoic acid with thionyl chloride on a water bath at 30°C. prepchem.com

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Acyl Chloride Synthesis (Analogous Examples)

| Carboxylic Acid Precursor | Thionyl Chloride (Equivalents) | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3-methoxy-4-methylbenzoic acid | ~3.5 | Toluene | Reflux | 2 hours | Not specified | prepchem.com |

| 2-methylbenzoic acid | ~2.8 | None (neat) | 45°C then RT | Overnight | Not specified | prepchem.com |

| 2-methoxybenzoic acid | Excess | None (neat) with cat. DMF | Not specified | 0.5 hours | 86-90% (of amide) | orgsyn.org |

| 5-bromo-2-methoxy-4-methylbenzoic acid | ~1.9 | Benzene | Reflux | 4 hours | Not specified | chemicalbook.com |

| 2-methoxy-4-methyl-5-chlorobenzoic acid | ~2.6 | None (neat) | 30°C | Not specified | Not specified | prepchem.com |

Application of Phosphorus Pentachloride for Carboxylic Acid Conversion

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent for converting carboxylic acids to acyl chlorides. The reaction involves the formation of the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl). A key advantage of PCl₅ is its high reactivity, which often allows for milder reaction conditions compared to other reagents.

The general procedure involves mixing the carboxylic acid with one equivalent of PCl₅, often in an inert solvent like carbon tetrachloride or without a solvent. The reaction is typically exothermic and may require initial cooling. After the initial reaction subsides, the mixture may be gently warmed to ensure completion. The phosphoryl chloride byproduct has a boiling point (105.8 °C) that is often close to that of the desired acyl chloride, which can sometimes complicate purification by distillation.

While specific examples for the synthesis of this compound using PCl₅ are not prevalent in the provided search results, the methodology is a standard and applicable technique for this transformation. The use of PCl₅ or a mixture of phosphorus trichloride and chlorine has been noted as a useful chlorinating agent, though high temperatures can sometimes induce polymerization. google.com

Employment of Phosphorus Trichloride in Acyl Chloride Synthesis

Phosphorus trichloride (PCl₃) is also a viable reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org The stoichiometry of the reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, producing three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃).

A study on the chlorination of various benzoic acids with PCl₃ demonstrated good yields of the corresponding acyl chlorides. researchgate.net This method is highlighted for its high atom efficiency, as nearly all chlorine atoms from PCl₃ are utilized. researchgate.net The work-up is simplified by the fact that the major byproduct, phosphonic acid, is non-toxic and can be easily removed by filtration. researchgate.net The reaction of benzoic acid with PCl₃ in acetonitrile (B52724) at 60°C for 6 hours resulted in a significant yield of benzoyl chloride. researchgate.net While thionyl chloride is often preferred for better yields in general, PCl₃ presents a more atom-economical and greener alternative. wikipedia.orgresearchgate.net

Table 2: Comparison of Established Chlorinating Reagents

| Reagent | Byproducts | Stoichiometry (Acid:Reagent) | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | 1:1 (often excess used) | Gaseous byproducts are easily removed, driving the reaction. | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | 1:1 | Highly reactive, often allowing for milder conditions. | Liquid byproduct (POCl₃) can complicate purification. |

| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | 3:1 | High atom economy, non-toxic and easily removable solid byproduct. | May give lower yields compared to thionyl chloride. |

Advanced and Greener Synthetic Strategies

In addition to traditional methods, research has explored more advanced and environmentally benign pathways for the synthesis of acyl chlorides and related compounds.

Grignard Reagent-Mediated Pathways for this compound (referencing analogous syntheses)

While Grignard reagents are typically used to react with acyl chlorides to form ketones or tertiary alcohols, their direct involvement in the synthesis of acyl chlorides from a Grignard-derived intermediate is not a standard or direct transformation. wisc.educhemistrysteps.comstackexchange.comstackexchange.com Acyl chlorides are generally more reactive than the starting materials used to generate Grignard reagents. However, the synthesis of the precursor, 2-methoxy-4-methylbenzoic acid, can involve Grignard reagents.

The synthesis of aromatic carboxylic acids, the precursors to acyl chlorides, can be achieved through the carbonation of a corresponding Grignard reagent. For example, a substituted phenyl magnesium chloride, such as 2-methoxy-4-methylphenylmagnesium chloride, could theoretically be prepared from 1-chloro-2-methoxy-4-methylbenzene and magnesium. The subsequent reaction of this Grignard reagent with carbon dioxide (CO₂) would yield the magnesium salt of 2-methoxy-4-methylbenzoic acid, which upon acidic workup would provide the desired carboxylic acid. This carboxylic acid could then be converted to this compound using the established chlorination methods described above.

The formation of phenyl magnesium chloride itself can be challenging due to the inertness of chlorobenzene (B131634), often requiring catalysts and specific conditions like reflux temperatures around 130-135°C. google.com However, once formed, the Grignard reagent provides a versatile intermediate.

It is important to note that the direct reaction of a Grignard reagent with a chloroformate ester to produce an acyl chloride is not a common synthetic route. The high reactivity of the Grignard reagent would likely lead to further reaction with the newly formed acyl chloride, resulting in the formation of a ketone or tertiary alcohol. stackexchange.com Therefore, the role of Grignard reagents in the context of this compound synthesis is primarily in the formation of the carboxylic acid precursor.

Recent advancements have focused on the coupling of aryl Grignard reagents with acyl chlorides in a continuous flow system using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to produce diaryl ketones. rsc.org This highlights the ongoing research into making reactions involving these powerful reagents more efficient and environmentally friendly.

Reaction with Bis(trichloromethyl) Carbonate as a Phosgene (B1210022) Surrogate

The use of bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547) (BTC), presents a safer alternative to the highly toxic phosgene gas for the synthesis of acyl chlorides from carboxylic acids. dcfinechemicals.commdma.chsigmaaldrich.com The reaction proceeds by the in-situ generation of phosgene from triphosgene, which then reacts with the carboxylic acid.

While a direct synthesis of this compound using this method is not extensively documented in readily available literature, analogous syntheses of similar benzoyl chlorides provide a clear precedent. For instance, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from its corresponding benzoic acid has been successfully achieved using triphosgene. asianpubs.org In a typical procedure, the carboxylic acid is treated with a slight molar excess of triphosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF). asianpubs.org The reaction mechanism involves the activation of the carboxylic acid by the catalyst, followed by reaction with the in-situ generated phosgene. asianpubs.orggoogle.com

In a related synthesis of o-methoxybenzoyl chloride, the reaction was carried out by adding a solution of triphosgene in 1,2-dichloroethane (B1671644) to a solution of o-methoxybenzoic acid and pyridine (B92270) in the same solvent at 42°C. google.com The reaction proceeded to completion after refluxing for 1.5 hours, yielding the desired product in high purity (99.68%) and yield (98.28%). google.com

Alternative Preparation Methods from Ester Derivatives (referencing analogous syntheses)

An alternative route to this compound involves starting from its corresponding ester, methyl 2-methoxy-4-methylbenzoate. This pathway consists of two primary steps: hydrolysis of the ester to the carboxylic acid, followed by chlorination to the acyl chloride.

Alkaline Hydrolysis and Subsequent Acyl Chlorination

The initial step is the alkaline hydrolysis of the methyl ester. This is a standard saponification reaction where the ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. lumenlearning.comsserc.org.uklibretexts.org For example, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate was achieved by heating under reflux with sodium hydroxide in a mixture of water and methanol (B129727) for four hours, resulting in a 95% yield of the corresponding carboxylic acid. chemspider.com Similarly, methyl 2-methoxy-4-methybenzoate has been hydrolyzed using a 2N sodium hydroxide solution to produce 2-methoxy-4-methylbenzoic acid. prepchem.com

Following hydrolysis and isolation of the resulting 2-methoxy-4-methylbenzoic acid, the subsequent step is acyl chlorination. The most common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂). commonorganicchemistry.com This reaction is often carried out in an inert solvent, and sometimes neat, with gentle heating. commonorganicchemistry.comtaylorandfrancis.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. taylorandfrancis.comorgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. libretexts.orgsci-hub.st The excess thionyl chloride can be removed by distillation, often azeotropically with a solvent like toluene, to yield the crude acyl chloride, which can then be purified by vacuum distillation. orgsyn.orggoogle.com

Optimization of Reaction Conditions and Parameters

To maximize yield and purity while ensuring process efficiency, the optimization of reaction conditions is paramount. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

Catalysts play a crucial role in the synthesis of acyl chlorides. In reactions involving thionyl chloride, N,N-dimethylformamide (DMF) is a widely used catalyst. taylorandfrancis.comorgsyn.orggoogle.com It activates the thionyl chloride, increasing the reaction rate. The amount of DMF can be critical; typically, only a catalytic amount (e.g., a few drops or a small molar percentage) is required. orgsyn.orggoogle.com For instance, in the synthesis of high-purity benzoyl chloride, the optimal mass of DMF was found to be 0.003-0.010 times the mass of benzoic acid. google.com

In syntheses utilizing triphosgene, various catalysts have been studied. While DMF is effective, other bases like pyridine, triethylamine (B128534), and tributylamine (B1682462) have also been employed. asianpubs.org A study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride found that DMF provided the highest yield (95.1%) compared to pyridine (52.8%), triethylamine (47.7%), and tributylamine (40.2%), indicating that the choice of catalyst significantly impacts the reaction's success. asianpubs.org

Solvent Selection Effects on Yield and Purity Profiles

The choice of solvent can influence reaction rates, yields, and the ease of product purification. For thionyl chloride reactions, common solvents include dichloromethane (B109758) (DCM), toluene, and acetonitrile. researchgate.netreddit.com Some procedures even utilize neat thionyl chloride without an additional solvent. commonorganicchemistry.com The solvent should be inert to the reaction conditions and have a boiling point that allows for effective temperature control and subsequent removal.

In the case of triphosgene-mediated reactions, solvents such as 1,2-dichloroethane and chlorobenzene have been shown to be effective. asianpubs.org A study comparing different solvents for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride demonstrated that chlorobenzene and 1,2-dichloroethane gave the best results. asianpubs.org The use of an appropriate solvent helps to maintain a homogeneous reaction mixture and can facilitate the removal of byproducts.

Temperature and Pressure Regimes for Kinetic and Thermodynamic Control

Temperature is a critical parameter for controlling the rate and selectivity of the synthesis. For thionyl chloride reactions, temperatures are often controlled between room temperature and reflux. google.comresearchgate.net For example, the synthesis of high-purity benzoyl chloride was conducted at a reflux temperature of 30-70°C. google.com Higher temperatures can sometimes lead to side reactions and the formation of impurities. youtube.com

Pressure control is particularly important during the purification step. Acyl chlorides are often purified by vacuum distillation to avoid high temperatures that could cause decomposition. google.compatsnap.com For instance, the refining of benzoyl chloride is carried out under reduced pressure (e.g., 20-40 mmHg) with the rectifying tower top temperature controlled at 110-120°C. google.com In some cases, the reaction itself may be conducted under pressure, as in the thermal chlorination of toluene to produce benzyl (B1604629) chloride, where pressures up to 3 atm have been used.

Data Tables

Table 1: Analogous Synthesis of o-Methoxybenzoyl Chloride using Triphosgene Data sourced from patent CN105481687A google.com

| Parameter | Value |

| Starting Material | o-Methoxybenzoic acid |

| Reagent | Bis(trichloromethyl) carbonate (Triphosgene) |

| Catalyst | Pyridine |

| Solvent | 1,2-Dichloroethane |

| Temperature | 42°C to reflux |

| Reaction Time | 1.5 hours (reflux) |

| Yield | 98.28% |

| Purity | 99.68% |

Table 2: Comparison of Catalysts for the Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride Data sourced from a study on the synthesis with triphosgene asianpubs.org

| Catalyst | Conversion of Acid (%) | Yield of Acyl Chloride (%) |

| N,N-Dimethylformamide (DMF) | 98.3 | 95.1 |

| Pyridine | 91.9 | 52.8 |

| Triethylamine (TEA) | 89.2 | 47.7 |

| Tributylamine (TBA) | 94.4 | 40.2 |

Comparative Analysis of Synthetic Routes for Scalability and Sustainability

The most prevalent method for the synthesis of acyl chlorides from carboxylic acids involves the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While effective, these traditional methods are often associated with the generation of hazardous byproducts and present challenges in terms of handling and equipment corrosion. Consequently, the development of greener and more sustainable alternatives is an area of active research.

A detailed comparison of the primary synthetic routes to this compound and its analogs is presented below, highlighting the advantages and disadvantages of each approach in the context of scalability and sustainability.

Traditional Chlorinating Agents: Thionyl Chloride and Oxalyl Chloride

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of the corresponding acyl chloride. prepchem.comrsc.org For instance, the synthesis of the closely related 3-methoxy-4-methylbenzoyl chloride is achieved by refluxing 3-methoxy-4-methylbenzoic acid with thionyl chloride in toluene. prepchem.com This method is often favored for its relatively low cost and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. rsc.org However, the corrosive and toxic nature of both the reagent and the byproducts necessitates specialized equipment and stringent safety protocols, particularly on a large scale.

Oxalyl chloride offers an alternative that often proceeds under milder conditions, sometimes at room temperature, which can be advantageous for sensitive substrates. sciencemadness.org The reaction with oxalyl chloride, typically catalyzed by a small amount of N,N-dimethylformamide (DMF), generates volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). chemicalbook.com While the milder conditions are a benefit, oxalyl chloride is generally more expensive than thionyl chloride, which can be a significant factor in large-scale production. sciencemadness.orgsciencemadness.org

Emerging Sustainable Alternatives

In response to the growing demand for environmentally benign chemical processes, several alternative methods for the synthesis of acyl chlorides have been explored. One such approach involves the use of trichloromethylbenzene in the presence of a Lewis acid catalyst. guidechem.com This method avoids the use of thionyl chloride and its associated toxic byproducts. guidechem.com

Electrochemical methods also present a promising avenue for the sustainable synthesis of related compounds, potentially reducing the reliance on harsh chemical reagents. rsc.org These methods are often characterized by high efficiency and mild reaction conditions.

Comparative Data of Synthetic Routes

To facilitate a direct comparison, the following interactive data table summarizes the key features of different synthetic routes for the preparation of benzoyl chloride derivatives.

| Parameter | Thionyl Chloride Route | Oxalyl Chloride Route | Greener Alternatives (e.g., Trichloromethylbenzene) |

| Reagents | 2-Methoxy-4-methylbenzoic acid, Thionyl chloride (SOCl₂) | 2-Methoxy-4-methylbenzoic acid, Oxalyl chloride ((COCl)₂), DMF (cat.) | 2-Methoxy-4-methylbenzoic acid, Trichloromethylbenzene, Lewis Acid (e.g., ZnCl₂) |

| Reaction Conditions | Reflux temperature, often in a solvent like toluene prepchem.com | Room temperature to mild heating sciencemadness.orgchemicalbook.com | Elevated temperatures (100-150 °C) guidechem.com |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) rsc.org | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) chemicalbook.com | Benzoyl chloride (if from benzoic acid) guidechem.com |

| Scalability | Well-established for large-scale production, but requires robust containment for corrosive byproducts. | Scalable, but the higher cost of oxalyl chloride may be a limiting factor. | Potentially scalable, but may require further process optimization. |

| Sustainability | Generates toxic and corrosive byproducts (SO₂, HCl). guidechem.com | Generates toxic CO. Milder conditions are an advantage. | Avoids the use of thionyl chloride and its associated hazards. guidechem.com |

Table 1. Interactive Data Table Comparing Synthetic Routes for Benzoyl Chloride Derivatives.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 4 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Center

Nucleophilic acyl substitution is the most characteristic reaction of acyl chlorides. youtube.com The mechanism involves an initial attack by a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—a stable leaving group—to reform the carbonyl double bond and yield the substituted product. libretexts.org Due to the high reactivity of the acyl chloride, these reactions are often rapid and can be performed under mild conditions. youtube.com The general order of reactivity for carboxylic acid derivatives places acid halides as the most reactive, capable of being converted into less reactive derivatives like anhydrides, esters, and amides. libretexts.org

Table 1: General Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nu-H) | Product Type | General Product Structure |

|---|---|---|

| Carboxylic Acid (R'-COOH) | Carboxylic Anhydride (B1165640) | |

| Alcohol (R'-OH) | Ester | |

| Amine (R'-NH2) | Amide |

2-Methoxy-4-methylbenzoyl chloride can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed carboxylic anhydride. In this reaction, the carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion results in the formation of the anhydride linkage. This transformation is a standard method for activating carboxylic acids and is analogous to the reaction of other benzoyl chlorides, such as 4-methoxybenzoyl chloride, with carboxylic acids to yield the corresponding anhydrides. sigmaaldrich.com Benzoic anhydride has also been observed as a byproduct in reactions involving benzoyl chloride, indicating this type of transformation. google.com

The reaction of this compound with alcohols, a process known as esterification, yields the corresponding esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct that is formed. The alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. libretexts.orglibretexts.org This process is often exothermic. youtube.com The high reactivity of acyl chlorides allows for the esterification of a wide range of primary, secondary, and even sterically hindered tertiary alcohols. For instance, the reaction of benzoyl chloride with 2-propanol is a classic example used to illustrate the synthesis of an ester, isopropyl benzoate, via nucleophilic acyl substitution. libretexts.orglibretexts.org

Amides are readily synthesized by the reaction of this compound with primary or secondary amines. sigmaaldrich.compearson.com The reaction mechanism is analogous to esterification, where the nitrogen atom of the amine acts as the nucleophile. pearson.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the HCl generated. Alternatively, one equivalent of the amine can be used along with an auxiliary base like triethylamine or pyridine. hud.ac.uk A patent describing the synthesis of a related compound, 3-methoxy-4-methylbenzamide, details the reaction of 3-methoxy-4-methylbenzoyl chloride with ammonia (B1221849) water. google.com The reaction is generally high-yielding and can be carried out in various solvents, including the bio-based solvent Cyrene™. hud.ac.ukresearchgate.net

Table 2: Representative Amidation Reactions

| Amine | Base | Solvent | Product |

|---|---|---|---|

| Ammonia | Self (excess) | Water | 2-Methoxy-4-methylbenzamide |

| Benzylamine | Triethylamine | Cyrene™ | N-Benzyl-2-methoxy-4-methylbenzamide |

| Pyrrolidine | Triethylamine | Cyrene™ | (2-Methoxy-4-methylphenyl)(pyrrolidin-1-yl)methanone |

Data based on analogous reactions described in the literature. hud.ac.ukgoogle.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

This compound can serve as the acylating agent in a Friedel-Crafts acylation reaction. youtube.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comkhanacademy.org The Lewis acid coordinates to the chloride, which then departs to form a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by an activated aromatic substrate, like toluene (B28343) or anisole (B1667542), to form a new carbon-carbon bond. chemguide.co.ukchegg.com

The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the this compound ring are ortho, para-directing activators. However, in this reaction, the molecule itself is the precursor to the electrophile. The reaction's regioselectivity is determined by the substituents on the aromatic substrate being acylated. For example, in the acylation of toluene, substitution occurs primarily at the 4-position, para to the activating methyl group. chemguide.co.uk Similarly, the reaction with anisole (methoxybenzene) would be rapid due to the strongly activating methoxy group, yielding predominantly the para-acylated product, 4-methoxybenzophenone (B1664615) (in the case of using benzoyl chloride). chegg.com A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike carbocations in Friedel-Crafts alkylation. youtube.com

Derivatization to Related Benzoyl Cyanides

Aromatic acyl chlorides can be converted into the corresponding acyl cyanides, which are valuable synthetic intermediates. Several methods exist for this transformation. One common approach involves the reaction of the acyl chloride with a metal cyanide. Aromatic acyl cyanides can be formed by reacting the neat aromatic acyl chloride with cuprous cyanide (CuCN). stackexchange.com Other methods utilize sodium cyanide (NaCN) or potassium cyanide (KCN), often with a phase-transfer catalyst. chemicalbook.comresearchgate.net For example, 4-methyl and 4-methoxybenzoyl chlorides are effectively converted to their respective cyanides using NaCN with a catalyst. chemicalbook.com

An alternative method involves using trimethylsilyl (B98337) cyanide (TMSCN) with a Lewis acid catalyst like tin(IV) chloride (SnCl₄), which has been successfully applied to the synthesis of m-anisoyl cyanide from m-anisoyl chloride. prepchem.com Another patented process describes using potassium ferricyanide (B76249) and a copper catalyst to convert o-methylbenzoyl chloride to o-methylbenzoyl cyanide in high yield. google.com These diverse methods highlight the accessibility of 2-Methoxy-4-methylbenzoyl cyanide from its parent acyl chloride.

Table 3: Methods for Synthesis of Benzoyl Cyanides from Benzoyl Chlorides

| Reagent(s) | Catalyst/Conditions | Applicable To | Reference |

|---|---|---|---|

| Cuprous Cyanide (CuCN) | Neat reaction | Aromatic acyl chlorides | stackexchange.com |

| Sodium Cyanide (NaCN) | Phase-transfer catalyst | 4-Methyl- and 4-methoxybenzoyl chloride | chemicalbook.com |

| Trimethylsilyl Cyanide (TMSCN) | Tin(IV) Chloride (SnCl₄) | m-Anisoyl chloride | prepchem.com |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Copper quinoline | o-Methylbenzoyl chloride | google.com |

Complex Multistep Conversions

This compound serves as a versatile starting material for the synthesis of more complex molecules, undergoing transformations that build upon its core structure. These multistep conversions are crucial in the preparation of valuable intermediates for various applications.

By analogy, this compound is expected to undergo a similar series of reactions to yield 2-Methoxy-4-cyanobenzaldehyde. The proposed pathway involves an initial amidation, followed by dehydration to the nitrile, subsequent benzylic bromination, and final hydrolysis to the aldehyde.

The key steps in this proposed transformation are outlined below:

Amidation: this compound would first be reacted with ammonia (e.g., aqueous ammonia) to form 2-Methoxy-4-methylbenzamide. This is a standard reaction of acyl chlorides.

Dehydration: The resulting amide would then be dehydrated to yield 2-Methoxy-4-methylbenzonitrile. Common dehydrating agents for this transformation include phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride. mdpi.com

Benzylic Bromination: The methyl group on the benzonitrile (B105546) intermediate would be brominated, typically using N-Bromosuccinimide (NBS) with a radical initiator, to form 4-(dibromomethyl)-2-methoxybenzonitrile. researchgate.net

Hydrolysis: Finally, the dibromomethyl group would be hydrolyzed to the aldehyde functionality to give the final product, 2-Methoxy-4-cyanobenzaldehyde. This is often achieved under mild basic conditions to avoid hydrolysis of the nitrile group. researchgate.net

Table 1: Proposed Reaction Sequence for the Conversion of this compound to 2-Methoxy-4-cyanobenzaldehyde

| Step | Reactant | Reagent(s) | Product |

| 1 | This compound | NH₃ | 2-Methoxy-4-methylbenzamide |

| 2 | 2-Methoxy-4-methylbenzamide | POCl₃ or SOCl₂ | 2-Methoxy-4-methylbenzonitrile |

| 3 | 2-Methoxy-4-methylbenzonitrile | N-Bromosuccinimide (NBS), initiator | 4-(dibromomethyl)-2-methoxybenzonitrile |

| 4 | 4-(dibromomethyl)-2-methoxybenzonitrile | Mild base (e.g., Pyridine, NaHCO₃) | 2-Methoxy-4-cyanobenzaldehyde |

The 2-methoxy-4-methylbenzoyl moiety can be incorporated into more complex molecular scaffolds, such as hydrazide-sulfonamide hybrids. These hybrid structures are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of such a hybrid involves a two-step process starting from this compound.

First, the acyl chloride is converted to its corresponding hydrazide. This is typically achieved by reacting the acyl chloride with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, often at low temperatures to minimize the formation of the diacylhydrazine byproduct. orgsyn.org The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

In the second step, the newly formed 2-Methoxy-4-methylbenzohydrazide is reacted with a sulfonyl chloride. The nucleophilic nitrogen of the hydrazide attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new nitrogen-sulfur bond and yielding the desired N-(2-methoxy-4-methylbenzoyl)-N'-(sulfonyl)hydrazine, a hydrazide-sulfonamide hybrid.

Table 2: General Synthesis of Hydrazide-Sulfonamide Hybrids

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate | 2-Methoxy-4-methylbenzohydrazide |

| 2 | 2-Methoxy-4-methylbenzohydrazide | Ar-SO₂Cl (Aryl sulfonyl chloride) | N-(2-methoxy-4-methylbenzoyl)-N'-(arylsulfonyl)hydrazine |

This synthetic strategy allows for the creation of a library of hydrazide-sulfonamide hybrids by varying the substitution pattern on the aryl sulfonyl chloride.

Applications of 2 Methoxy 4 Methylbenzoyl Chloride in Advanced Chemical Synthesis

Role as a Key Intermediate in Fine Chemical and Specialty Manufacturing

As a reactive intermediate, 2-Methoxy-4-methylbenzoyl chloride serves as a cornerstone in the synthesis of elaborate chemical structures. Its primary function is to participate in acylation reactions, where the 2-methoxy-4-methylbenzoyl group is transferred to a nucleophile, such as an alcohol, amine, or a carbanion. This reaction forms a new carbon-heteroatom or carbon-carbon bond, fundamentally altering the substrate's structure and properties. This capacity is crucial in building the complex molecular architectures required for fine and specialty chemicals. A notable example includes its reaction with diethylamine (B46881) to produce the corresponding N,N-diethyl-2-methoxy-4-methylbenzamide, a transformation that highlights its utility as a building block in targeted organic synthesis. unistra.fr

The precise architecture of this compound has been exploited in the development of potential therapeutic agents. In recent research focused on discovering novel immunosuppressants, the compound served as a key reagent. unifi.it Specifically, it was used in the synthesis of new inhibitors for the K_v_1.3 potassium channel, a target for autoimmune diseases. unifi.it In the synthetic pathway, primary amines were reacted with this compound to form the corresponding amide linkage. unifi.it This step was critical for creating a library of candidate molecules evaluated for their ability to modulate the ion channel's activity. unifi.it

Currently, there is no publicly available research detailing the specific application of this compound as a direct building block in the production of commercialized agrochemicals.

Historically, this compound has been identified as a useful acylating agent in the production of precursors for dyes and pigments. google.com A key application involves its use in the acylation of aminophenyl furan (B31954) derivatives. google.com The resulting acylated furan compounds can then be further processed. For instance, the diamine derivatives can be diazotized and coupled with various components like phenols and naphthols to produce a range of azo dyes and pigments. google.com

Contributions to Polymer Science and High-Performance Materials

No specific research findings are publicly available that document the use of this compound in polymer science or for integration into high-performance materials.

There is no available data to suggest that this compound is used in the synthesis of high-performance resins or specialty polymers.

Catalysis and Ligand Development

The scientific literature does not currently contain specific examples or research detailing the application of this compound in the fields of catalysis or ligand development.

Potential as a Radical Precursor in Visible-Light Photocatalysis for Heterocyclic Synthesis (referencing analogous applications)

Visible-light photoredox catalysis has become a powerful method for generating reactive intermediates under mild conditions. nih.gov Acyl chlorides are recognized as highly effective precursors for acyl radicals in these transformations. nih.govmdpi.com This process typically involves a single-electron transfer (SET) from an excited photocatalyst to the acyl chloride, leading to the formation of an acyl radical. nih.gov These radicals are versatile intermediates for synthesizing a variety of carbonyl-containing compounds, including important oxygen and nitrogen heterocycles. mdpi.com The reactions are noted for their mild conditions, tolerance of various functional groups, and high regioselectivity. mdpi.com

Given that various aromatic and aliphatic acyl chlorides can serve as radical precursors rsc.orgacs.org, it is highly probable that this compound could be employed in a similar manner. Upon activation with visible light in the presence of a suitable photocatalyst, it would generate the 2-methoxy-4-methylbenzoyl radical. This reactive species could then participate in intramolecular cyclization reactions to construct complex heterocyclic scaffolds, a strategy that has proven effective for synthesizing biologically active molecules. mdpi.com

Table 1: Analogous Acyl Chlorides in Visible-Light Photocatalysis Click on the headers to sort the table.

| Acyl Chloride Type | Reaction Type | Product Class | Reference |

| Aromatic Acyl Chlorides | Radical Cyclization | 2-Acyl-9H-pyrrolo[1,2-a]indoles | acs.org |

| Aliphatic/Aromatic Acyl Chlorides | Cross-Coupling | α-Alkoxyketones | acs.org |

| Aromatic Acyl Chlorides | Giese-type Addition | Functionalized Olefins | rsc.org |

| Acyl Chlorides (General) | Radical Carbonylation | Oxygen/Nitrogen Heterocycles | mdpi.com |

Precursor for Acylphosphine Ligands in Metal-Catalyzed Reactions (referencing analogous applications)

Acylphosphines and their derivatives are a crucial class of ligands in metal-catalyzed reactions. Bis(acyl)phosphines, for instance, are important precursors for compounds used as radical polymerization initiators in industrial processes. nih.govrsc.org The synthesis of these valuable compounds can be achieved starting from acyl chlorides.

Recent synthetic methods have demonstrated that acyl(chloro)phosphines can be prepared by the reaction of an acyl chloride with a phosphinidene (B88843) source. nih.govrsc.org These acyl(chloro)phosphine intermediates can then be reduced to an acylphosphide anion, which subsequently reacts with another acyl chloride to produce dissymmetric bis(acyl)phosphines. nih.gov Another route involves the reaction of acyl chlorides with phosphinoboron species like Ph2PBpin to yield acylphosphines directly. nih.gov

By analogy, this compound could serve as a key starting material for the synthesis of novel acylphosphine ligands. Its reaction with appropriate phosphorus-containing reagents could yield 2-methoxy-4-methylacylphosphines. The electronic properties conferred by the methoxy (B1213986) and methyl groups on the benzoyl moiety could modulate the properties of the resulting phosphine (B1218219) ligand, potentially influencing the efficiency and selectivity of metal-catalyzed transformations. ethz.ch

Strategies in Total Synthesis of Complex Molecules

Application in the Synthesis of Bioactive Natural Products (referencing analogous applications)

Acyl chlorides are fundamental reagents in the total synthesis of complex, biologically active molecules due to their high reactivity as acylating agents. An analogous compound, 4-methyl benzoyl chloride, is utilized in a synthetic route to produce Tolcapone, a drug used in the management of Parkinson's disease. orientjchem.org In this synthesis, the acyl chloride is reacted with 1,2-dimethoxybenzene (B1683551) in a Friedel-Crafts acylation to construct the core benzophenone (B1666685) skeleton of the target molecule. orientjchem.org

This example underscores the utility of substituted benzoyl chlorides in building key C-C bonds in the synthesis of pharmaceuticals. Therefore, this compound represents a valuable synthon for introducing the 2-methoxy-4-methylbenzoyl group into complex structures. This moiety could serve as a crucial component of a larger natural product or a bioactive analogue, with its specific substitution pattern potentially contributing to the molecule's biological activity profile.

Integration into One-Pot Synthetic Procedures (referencing analogous syntheses)

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly valued for their efficiency, reduced waste, and operational simplicity. beilstein-journals.org The reactivity of acyl chlorides makes them excellent candidates for inclusion in such procedures.

Analogous one-pot processes have been developed for the synthesis of various heterocyclic compounds. For example, 2-substituted benzoxazoles and benzimidazoles can be prepared in a one-pot reaction involving the in-situ generation of a benzimidoyl chloride from a thioamide, which then cyclizes with an aminophenol or diamine. beilstein-journals.org Similarly, a one-pot process for synthesizing the drug Tolcapone from 1,2-dimethoxybenzene and 4-methyl benzoyl chloride has been reported, involving an initial acylation followed by in-situ nitration and demethylation steps. orientjchem.org Other one-pot procedures combine nucleophilic substitution with subsequent "click" reactions, showcasing the versatility of halide-containing precursors in streamlined syntheses. beilstein-journals.org

Development of Novel Functional Molecules (referencing analogous derivatives)

Synthesis of Antimicrobial Agents

The search for new antimicrobial agents is a critical area of pharmaceutical research. Substituted benzoyl chlorides are frequently used as precursors in the synthesis of novel compounds with potential antimicrobial activity. japsonline.comorientjchem.org For instance, various benzimidazole (B57391) derivatives have been synthesized by reacting them with substituted benzoyl chlorides to form N-benzoylbenzimidazoles. japsonline.comorientjchem.orgresearchgate.net Subsequent screening of these compounds has revealed that some possess significant antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. japsonline.comorientjchem.orgresearchgate.net

Another class of compounds, benzoylthiourea (B1224501) derivatives, has also shown promising antimicrobial and antibiofilm activity. nih.gov The synthesis of these molecules involves the reaction of a substituted benzoyl chloride with a thiocyanate (B1210189) salt, followed by addition of an amine. The specific substituents on the benzoyl ring have been shown to influence the spectrum and intensity of the antimicrobial effect. nih.gov

Drawing from these analogous syntheses, this compound is a promising starting material for the development of new antimicrobial agents. By reacting it with various nucleophilic scaffolds, such as benzimidazoles, thioureas, or other heterocyclic systems, a library of novel derivatives can be generated. The unique electronic and steric profile of the 2-methoxy-4-methylbenzoyl moiety could lead to compounds with enhanced or novel antimicrobial properties.

Formation of Compounds with Carbonic Anhydrase Inhibitory Activity

The chemical scaffold of this compound is a valuable building block in the synthesis of targeted therapeutic agents, particularly in the development of potent carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. Several CA isoforms, such as hCA I, II, IX, and XII, are significant drug targets for conditions like glaucoma and certain types of cancer.

Recent research has focused on modifying existing CAIs to enhance their potency and selectivity. In one such study, a series of new benzoylthioureido derivatives were designed and synthesized, incorporating a 2-methoxy-4-substituted benzamido moiety to explore its impact on inhibitory activity. The design strategy involved replacing a section of a known ureido-based inhibitor, SLC-0111, with a 2-methoxy-4-substituted benzoyl group.

The synthesis involved the reaction of a thioureido-functionalized precursor with a substituted 2-methoxybenzoyl chloride. This reaction yields a new series of compounds featuring a substituted benzoylthioureido core with different zinc-binding groups, such as a sulphamoyl group. The resulting compounds were then tested for their ability to inhibit four key human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII.

The findings revealed that the inclusion of the 2-methoxybenzoyl moiety significantly influenced the inhibitory activity of the resulting compounds. For instance, compounds featuring this group showed potent, nanomolar-level inhibition against several of the targeted isoforms. Specifically, certain derivatives demonstrated significant inhibitory activity against hCA I, marking them as promising candidates for further investigation as potential treatments for glaucoma.

The detailed inhibition data for a selection of these synthesized compounds are presented below, showcasing their potency against the different hCA isoforms.

Table 1: Inhibition Data of 2-Methoxy-4-substituted Benzamido Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | Substituent (R) | hCA I K_i (nM) | hCA II K_i (nM) | hCA IX K_i (nM) | hCA XII K_i (nM) |

| 12a | H | 64.8 | 98.4 | 4.8 | 18.4 |

| 12b | OCH3 | >10000 | 8760 | 98.7 | 109.5 |

| 12c | Cl | 45.3 | 87.6 | 6.4 | 24.3 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

K_i (inhibition constant) values represent the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half. Lower values indicate greater potency. Data sourced from a 2022 study on benzoylthioureido phenyl derivatives.

Spectroscopic and Advanced Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the electronic environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of 2-Methoxy-4-methylbenzoyl chloride would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (H-6) | ~7.8 | Doublet | 1H |

| Aromatic-H (H-5) | ~6.8 | Doublet of doublets | 1H |

| Aromatic-H (H-3) | ~6.7 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Methyl (-CH₃) | ~2.4 | Singlet | 3H |

Note: Predicted values are based on the analysis of similar structures and may vary slightly in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicating its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic C-2 (C-OCH₃) | ~162 |

| Aromatic C-4 (C-CH₃) | ~145 |

| Aromatic C-6 | ~133 |

| Aromatic C-1 | ~122 |

| Aromatic C-5 | ~118 |

| Aromatic C-3 | ~112 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~22 |

Note: Predicted values are based on the analysis of similar structures and may vary slightly in experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. science.govyoutube.com

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This would help to confirm the positions of the protons on the aromatic ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the respective spectra. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the key functional groups:

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Acid Chloride) | 1750 - 1815 (strong) |

| C-O (Aromatic Ether) | 1230 - 1270 (strong) and 1020 - 1075 |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-H (Alkyl) | 2850 - 3000 (medium) |

| C=C (Aromatic) | 1450 - 1600 (medium) |

The presence of a strong absorption band in the region of 1750-1815 cm⁻¹ would be a clear indicator of the carbonyl group of the benzoyl chloride functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed.

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): The spectrum would show a peak corresponding to the intact molecule, C₉H₉ClO₂.

Loss of Chlorine: A significant fragment would likely be observed corresponding to the loss of the chlorine atom, resulting in the formation of the 2-methoxy-4-methylbenzoyl cation.

Loss of Carbon Monoxide: Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation is a common fragmentation pathway for such compounds.

Other Fragments: Various other fragments resulting from the cleavage of the methoxy and methyl groups, as well as the aromatic ring, would also be present, providing further structural confirmation.

By analyzing the masses of these fragments, the structure of this compound can be confidently confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. rsc.org For benzoyl chloride and its derivatives, LC-MS is particularly useful, often enhanced by derivatization to improve chromatographic retention and ionization efficiency. nih.govresearchwithrowan.com

While direct analysis of this compound is possible, derivatization with agents like benzoyl chloride itself can be employed to analyze polar small molecules in complex matrices. researchwithrowan.comchromatographyonline.com This process increases the hydrophobicity of analytes, leading to better retention on reverse-phase columns and enhanced signal intensity in the mass spectrometer. chromatographyonline.com In a typical LC-MS/MS analysis of benzoylated compounds, a unique precursor ion mass is selected, which is based on the molecular weight of the analyte plus the mass of the added benzoyl group(s). Fragmentation of this precursor ion often yields a characteristic product ion with a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation. chromatographyonline.com

For analogous compounds, such as 2-Methoxy-4-nitrobenzoyl chloride, reverse-phase HPLC methods have been developed using acetonitrile (B52724)/water mobile phases, which can be adapted for MS detection by replacing non-volatile acids with formic acid. sielc.com The use of modern column technologies, like those with fused-core particles, can provide high-speed and high-efficiency separations. lcms.cz

Table 1: Representative LC-MS Parameters for Analysis of Related Benzoyl Chloride Compounds

| Parameter | Value/Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Precursor Ion (example) | [M+H]+ |

| Product Ion (from benzoyl group) | m/z 105 |

This table represents typical starting conditions for method development for benzoyl chloride derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analogs

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and thermally stable compounds. researchgate.net However, many compounds, including those with polar functional groups, require derivatization to increase their volatility and prevent unwanted interactions within the GC system. researchgate.netsigmaaldrich.com

For compounds related to this compound, such as regioisomeric methoxymethyl-phenethylamines, derivatization is crucial for successful GC-MS analysis. nih.govojp.gov Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFP) or heptafluorobutyric anhydride (HFB) creates derivatives with distinct mass spectra. nih.gov These derivatization reactions modify the original molecule, leading to unique fragmentation patterns that allow for clear identification. nih.gov For instance, the heptafluorobutyrylamide derivatives of isomeric phenethylamines provide a greater number of characteristic fragment ions, facilitating their differentiation. nih.gov

The process of derivatization aims to create a new compound (the derivative) with properties better suited for GC analysis. researchgate.net Silylation, acylation, and alkylation are common derivatization strategies. gcms.cz The choice of reagent depends on the functional groups present in the analyte. gcms.cz For example, the derivatization of amines related to 3,4-MDMA with various acylating agents resulted in significantly individualized mass spectra, allowing for specific side-chain identification. ojp.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Related Amine Compounds

| Derivatizing Reagent | Derivative Formed | Application Highlight |

| Pentafluoropropionic Anhydride | Pentafluoropropionamides | Allows mass spectral differentiation of isomers. nih.gov |

| Heptafluorobutyric Anhydride | Heptafluorobutyrylamides | Offers more fragment ions for molecular individualization. nih.gov |

| Trifluoroacetic Anhydride | Trifluoroacetyl Derivatives | Provides excellent resolution on non-polar GC columns. ojp.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.comyoutube.com The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores.

Aromatic compounds like this compound are expected to exhibit characteristic UV absorption bands due to π→π* transitions within the benzene (B151609) ring. youtube.com The benzene molecule itself shows three main absorption bands originating from π→π* transitions, often referred to as the E1, E2, and B bands. youtube.com The positions and intensities of these bands are sensitive to the substituents on the aromatic ring.

For this compound, the methoxy (-OCH3), methyl (-CH3), and benzoyl chloride (-COCl) groups will influence the electronic transitions. The acyl chloride group, in particular, contains a carbonyl group which can also exhibit n→π* transitions, although these are typically much weaker than π→π* transitions. youtube.com The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelength) of the primary absorption bands of the benzene ring.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Benzene Ring | ~200-280 nm |

| n → π | Carbonyl Group | >280 nm (low intensity) |

The exact λmax values would need to be determined experimentally.

X-ray Crystallography for Single Crystal Structure Determination (referencing analogous compounds)

Studies on fluorinated benzoyl chloride analogs, crystallized using in situ techniques, reveal the importance of weak intermolecular interactions, such as C–H⋯O and C–H⋯Cl, in dictating the crystal packing. researchgate.net The crystal structure of N-benzoyl-4,4-dimethyl-2-methylamino-2-thiazoline, which contains a benzoyl moiety, shows specific bond lengths and angles that are characteristic of this functional group. researchgate.net For example, the C=O bond length is typically around 1.22 Å and the C-Cl bond length is around 1.79 Å in related acyl chlorides.

Theoretical and Computational Chemistry Investigations of 2 Methoxy 4 Methylbenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are pivotal in elucidating the electronic structure and various properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Distributions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry and electronic properties of molecules. For 2-methoxy-4-methylbenzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict its three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise geometric portrait of the molecule in its lowest energy state.

The electronic distribution within the molecule is also a key output of DFT calculations. Properties such as Mulliken atomic charges and the molecular electrostatic potential (MEP) map can be determined. The MEP, for instance, visualizes the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nature of the carbonyl chloride group and the electron-donating effects of the methoxy (B1213986) and methyl groups would create a nuanced electronic landscape.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.19 |

| C-Cl | 1.78 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O (methoxy) | 1.36 |

| O-CH3 | 1.43 |

| C-CH3 | 1.51 |

| Bond Angles (°) ** | |

| O=C-Cl | 121.5 |

| C-C=O | 125.0 |

| C-O-C | 118.0 |

| Dihedral Angles (°) ** | |

| C-C-C=O | ~180 (for planarity) |

Computational Prediction of NMR Chemical Shifts and Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts (¹H and ¹³C) with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. numberanalytics.com The GIAO (Gauge-Including Atomic Orbital) method, often employed within a DFT framework, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methoxy, methyl, and benzoyl chloride groups. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbon. Comparing these predicted shifts with experimental data can confirm the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic-H | 7.0 - 8.0 |

| Methoxy-H (OCH₃) | ~3.9 |

| Methyl-H (CH₃) | ~2.4 |

| ¹³C NMR | |

| Carbonyl-C (C=O) | ~168 |

| Aromatic-C | 115 - 155 |

| Methoxy-C (OCH₃) | ~56 |

| Methyl-C (CH₃) | ~21 |

Note: These are illustrative values based on typical chemical shifts for similar functional groups. youtube.com Specific computational predictions for this compound are not available in the searched literature.

Mechanistic and Reactivity Studies

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions and predicting the reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO, on the other hand, would be expected to be centered on the electron-deficient carbonyl carbon of the acyl chloride group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical FMO energies for related aromatic compounds. Specific FMO analysis for this compound is not available in the searched literature.

Reaction Pathway Elucidation and Transition State Characterization

Computational methods can be used to map out the potential energy surface of a chemical reaction, elucidating the detailed mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational chemists would locate the transition state structure and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in a nucleophilic acyl substitution reaction, the mechanism would likely proceed through a tetrahedral intermediate. DFT calculations could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate (which would be a local minimum on the potential energy surface), and the subsequent departure of the chloride leaving group, passing through a second transition state.

Kinetic Stability and Reaction Dynamics Assessment (e.g., Gaussian Reactive Potential)

The kinetic stability of a molecule is related to the height of the energy barriers it must overcome to react. A molecule with high activation energies for its potential decomposition or reaction pathways is considered kinetically stable. The HOMO-LUMO gap, as mentioned earlier, provides a preliminary assessment of kinetic stability. researchgate.net

More advanced computational techniques, such as ab initio molecular dynamics (AIMD) or methods employing a reactive potential, can be used to simulate the dynamic behavior of molecules over time. These simulations can provide insights into reaction rates and the preferred pathways under specific conditions (e.g., in a particular solvent or at a certain temperature). While computationally intensive, such studies would offer a detailed picture of the reactivity and stability of this compound.

Molecular Interaction Studies

Theoretical and computational methods are invaluable tools for understanding the intricate molecular interactions that govern the behavior of chemical compounds. In the context of this compound, while direct computational studies on this specific molecule are not extensively available in public literature, a wealth of information can be gleaned from studies on analogous compounds. These investigations provide insights into how the methoxy and methyl substituents on the benzoyl chloride core influence its interactions with biological and material systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery and materials science to understand binding mechanisms and to design new compounds with enhanced affinity and selectivity for a specific target.

While specific molecular docking studies on this compound are not prominently documented, research on structurally similar molecules, such as 2-methoxy benzoyl hydrazone derivatives and other benzamide (B126) compounds, offers significant predictive power. researchgate.netebi.ac.uk These analogous structures share the core benzoyl moiety and the influential methoxy group, making their docking behaviors relevant for inferring the potential interactions of this compound derivatives.

A study on a series of twenty-five 2-methoxy benzoyl hydrazone derivatives revealed their potential as antileishmanial inhibitors through molecular docking. ebi.ac.uk The compounds were docked into the active site of the Leishmania pteridine (B1203161) reductase 1 (PTR1) enzyme. The results demonstrated that the 2-methoxy benzoyl group played a crucial role in the binding affinity. For instance, several derivatives exhibited strong binding energies, with some reaching as low as -9.40 kcal/mol, indicating a high affinity for the receptor. ebi.ac.uk These interactions were primarily driven by hydrogen bonds and hydrophobic interactions. ebi.ac.uk

Similarly, molecular docking studies on novel benzamide derivatives have highlighted the importance of the benzoyl scaffold in interacting with biological targets. researchgate.net These studies often reveal that the substituents on the phenyl ring dictate the specificity and strength of the binding. The methoxy group, being an electron-donating group, can influence the electronic distribution of the entire molecule, thereby affecting its ability to form hydrogen bonds and other non-covalent interactions. The methyl group, a hydrophobic moiety, can contribute to binding by fitting into hydrophobic pockets within a receptor's active site.

Based on these analogous studies, it can be inferred that derivatives of this compound would likely exhibit significant binding affinities to various protein targets. The methoxy group would be expected to participate in hydrogen bonding with polar amino acid residues, while the methyl group and the phenyl ring would contribute to hydrophobic interactions. The reactive acyl chloride group, although typically modified in final derivative structures for biological applications, sets the stage for the synthesis of a diverse library of compounds for such investigations.

Table 1: Molecular Docking Data for Analogous 2-Methoxybenzoyl Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

| 2-Methoxy benzoyl hydrazone derivative 1 | Leishmania PTR1 | -9.40 | Not Specified | ebi.ac.uk |

| 2-Methoxy benzoyl hydrazone derivative 2 | Leishmania PTR1 | -9.20 | Not Specified | ebi.ac.uk |

| 2-Methoxy benzoyl hydrazone derivative 3 | Leishmania PTR1 | -9.00 | Not Specified | ebi.ac.uk |

| 2-Methoxy benzoyl hydrazone derivative 4 | Leishmania PTR1 | -8.90 | Not Specified | ebi.ac.uk |

| Benzamide Derivative | DNA Gyrase Subunit (S. aureus) | -28.04 (Docking Score) | SER 438, ASP 437 | researchgate.net |

Note: The binding energies and interacting residues are illustrative examples from studies on analogous compounds and are used here to predict the potential behavior of this compound derivatives.

Prediction of Advanced Material Properties (referencing analogous compounds)

The unique electronic and structural features of substituted benzoyl chlorides suggest their potential as building blocks for advanced materials. Computational chemistry offers a powerful avenue to predict and understand these properties at a molecular level, guiding the rational design of new materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.

Theoretical studies on various disubstituted benzene (B151609) derivatives have consistently shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO properties. The benzyl (B1604629) moiety itself can be added to polymer chains to improve NLO properties due to the delocalization of electronic charge within the benzene ring, which increases conjugation and enhances linear and NLO responses. researchgate.net

Research on chromophores containing methoxy groups has demonstrated their effectiveness in improving NLO properties. An improvement in linear and nonlinear optical properties was observed in long π-conjugated NLO chromophores that incorporated methoxy or benzyloxy groups compared to benchmark chromophores without these groups. The methoxy group acts as an effective electron donor, increasing the molecular hyperpolarizability (β), a key measure of a molecule's NLO response.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to calculate the hyperpolarizabilities of molecules. These calculations can predict how the electronic structure, influenced by substituents like methoxy and methyl groups, will affect the NLO response. For instance, theoretical studies have shown that the predicted nonlinear optical properties of some Schiff base compounds containing a methoxy group are significantly greater than those of urea, a standard NLO reference material.

Given these precedents, it is highly probable that derivatives of this compound, particularly those where the acyl chloride is reacted to extend the conjugation or to link to other NLO-active moieties, would exhibit significant NLO properties. The combination of the electron-donating methoxy group and the electron-accepting nature of the carbonyl group, further influenced by the methyl group, provides a promising scaffold for the design of new NLO materials.

Table 2: Predicted Contribution of Functional Groups in this compound to NLO Properties (Based on Analogous Compounds)

| Functional Group | Position | Role in NLO (Predicted) | Effect on Molecular Hyperpolarizability (β) (Predicted) |

| Methoxy (-OCH3) | 2 | Electron Donor | Increase |

| Methyl (-CH3) | 4 | Weak Electron Donor/Hydrophobic | Minor Increase/Modification of electronic distribution |

| Benzoyl Chloride (-COCl) | 1 | Electron Acceptor | Increase (in conjunction with donor) |

Future Research Directions and Emerging Trends for 2 Methoxy 4 Methylbenzoyl Chloride

Development of Sustainable and Economically Viable Synthesis Routes

The traditional synthesis of benzoyl chlorides often involves the use of stoichiometric amounts of hazardous chlorinating agents like thionyl chloride or oxalyl chloride, which can generate significant waste and pose environmental concerns. nih.gov Future research is increasingly focused on developing greener and more economically viable methods for the synthesis of 2-Methoxy-4-methylbenzoyl chloride, likely from its precursor, 2-Methoxy-4-methylbenzoic acid. researchgate.net

Key trends in this area include:

Catalytic Amidation Precursors: The development of catalytic methods for amide bond formation is a significant area of green chemistry. nih.govrsc.org This can indirectly influence the synthesis of this compound by providing more sustainable routes to its derivatives, thereby reducing the reliance on the acid chloride itself for certain applications.

Alternative Chlorinating Reagents: Research into less hazardous and more atom-economical chlorinating agents is ongoing. nih.gov Future work may explore the use of reagents like triphosgene (B27547) in conjunction with a catalyst, which can be more efficient and produce less waste compared to traditional methods.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability. The synthesis of this compound could be adapted to a flow chemistry setup, allowing for better control over reaction conditions and minimizing the handling of hazardous intermediates.

Exploration of Novel Catalytic Transformations and Derivatizations

The reactivity of the benzoyl chloride functional group makes this compound a versatile building block for a wide range of chemical transformations. Future research will likely focus on expanding the repertoire of catalytic reactions and derivatizations involving this compound.

Emerging trends include:

Catalytic Amidation: While the direct reaction of benzoyl chlorides with amines to form amides is well-established, the use of novel catalysts can enhance the efficiency and substrate scope of these reactions. nih.govmdpi.com Research into catalysts that can facilitate the amidation of challenging substrates or operate under milder conditions will be a key focus.

Cross-Coupling Reactions: Benzoyl chlorides can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Future explorations may involve the use of this compound in novel coupling strategies to access complex molecular architectures.

Derivatization for Biological Screening: The synthesis of libraries of derivatives from this compound is a crucial step for discovering new biological activities. This can involve reactions with a diverse range of nucleophiles, such as amines, alcohols, and thiols, to generate a wide array of amides, esters, and thioesters for subsequent screening. The use of benzoyl chloride for derivatizing neurotransmitters for analytical purposes highlights the broad potential for creating diverse molecular probes. nih.govnih.gov

High-Throughput Screening for Undiscovered Applications in Chemical Biology